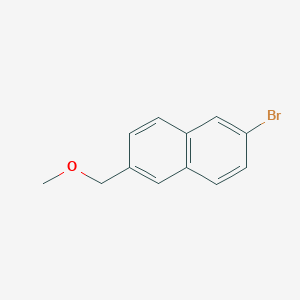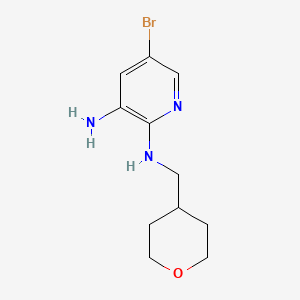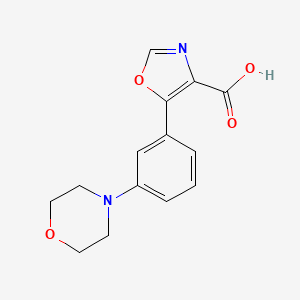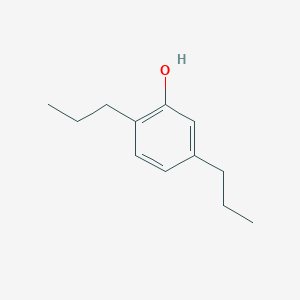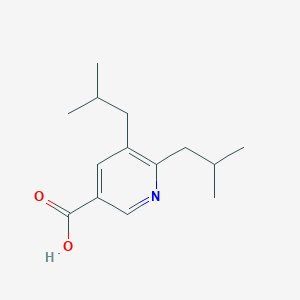
5,6-Diisobutylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diisobutylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is an essential nutrient involved in various metabolic processes in the body. The modification of nicotinic acid to form this compound involves the addition of isobutyl groups at the 5 and 6 positions of the pyridine ring, which can alter its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diisobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of bases such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
5,6-Diisobutylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5,6-Diisobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
Nicotinic Acid:
2,6-Diisobutylnicotinic Acid: Another derivative with similar structural modifications but different biological properties.
Isonicotinic Acid: A structural isomer of nicotinic acid with distinct chemical and biological characteristics.
Uniqueness
5,6-Diisobutylnicotinic acid is unique due to the specific placement of isobutyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |
InChI 键 |
IYMGXIUUXWLBNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


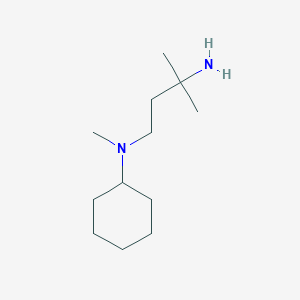


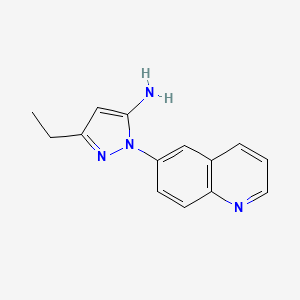
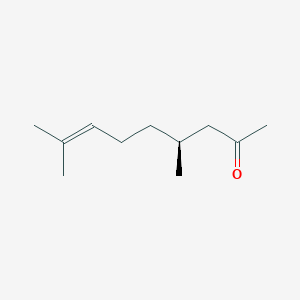
![5-benzyl-2-chloro-4-(2,6-dimethyl-4-nitrophenoxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8378613.png)
![[3-(4-Trifluoromethoxyphenyl)[1,2,4]thiadiazol-5-yl]methanol](/img/structure/B8378622.png)
